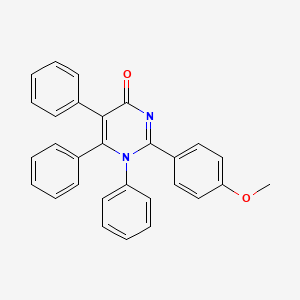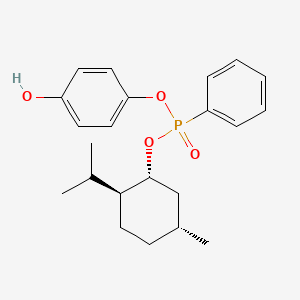![molecular formula C7H13NO B12905477 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol CAS No. 743438-31-5](/img/no-structure.png)
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its unique structural properties and potential biological activities. The presence of the nitrogen atom in the bicyclic ring system makes it an interesting target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol can be achieved through various methods. One common approach involves the cyclization of 1,5- or 1,6-enynes using metal-catalyzed reactions. These cyclizations provide the formation of both rings simultaneously in a single reaction and utilize easily accessible starting materials . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol exerts its effects is related to its interaction with biological targets. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound has been studied for its potential to inhibit reuptake of neurotransmitters, which can affect mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A closely related compound with similar structural features.
2-Azabicyclo[3.2.1]octane:
Uniqueness
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which can participate in various chemical reactions. This combination of features makes it a versatile compound for synthetic and medicinal chemistry.
Propriétés
| 743438-31-5 | |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-2-1-8-4-6-3-7(6)5-8/h6-7,9H,1-5H2 |
Clé InChI |
ZTYGFHUOXIWCQY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)



![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)

